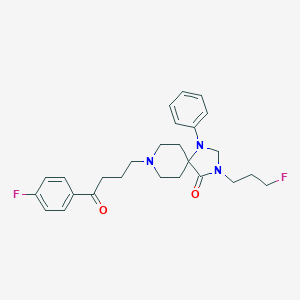
N-(3-Fluoropropyl)spiroperidol
Übersicht
Beschreibung
N-(3-Fluoropropyl)spiroperidol is a chemical compound with the molecular formula C26H31F2N3O2 and a molar mass of 455.54 g/mol . It is a derivative of spiperone, a well-known antipsychotic drug. This compound has been studied for its potential use in positron emission tomography (PET) imaging of dopamine receptors in the brain .
Vorbereitungsmethoden
The synthesis of N-(3-Fluoropropyl)spiroperidol involves the introduction of a fluoropropyl group to the spiperone molecule. One method involves the reaction of spiperone with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N-(3-Fluoropropyl)spiroperidol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoropropyl)spiroperidol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is used in studies involving the binding of ligands to dopamine receptors.
Industry: The compound may be used in the development of new diagnostic tools and imaging agents.
Wirkmechanismus
N-(3-Fluoropropyl)spiroperidol exerts its effects by binding to dopamine receptors in the brain. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. The compound acts as an antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of spiperone, which is known to interact with various serotonin and dopamine receptors .
Vergleich Mit ähnlichen Verbindungen
N-(3-Fluoropropyl)spiroperidol can be compared with other similar compounds such as:
N-(2-Fluoroethyl)spiroperidol: Another fluorinated derivative used in PET imaging.
Spiperone: The parent compound, used as an antipsychotic drug.
N-Methylspiperone: A derivative used to study the dopamine and serotonin neurotransmitter systems.
This compound is unique due to its specific fluoropropyl group, which enhances its binding properties and makes it particularly useful for imaging studies.
Eigenschaften
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBJFYRPVFYXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147524 | |
| Record name | N-(3-Fluoropropyl)spiroperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106114-44-7 | |
| Record name | N-(3-Fluoropropyl)spiroperidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Fluoropropyl)spiroperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


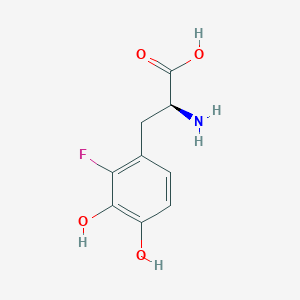
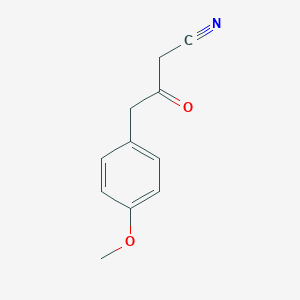
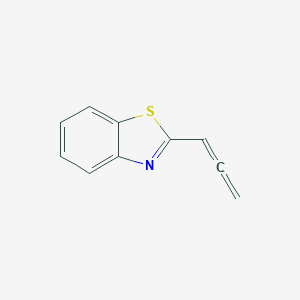
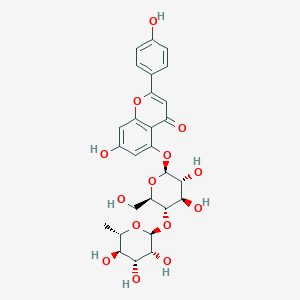
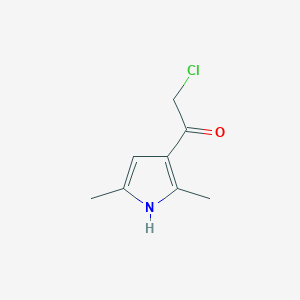
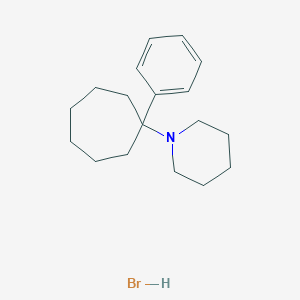
![Pentanol-N,[1-14c]](/img/structure/B9599.png)
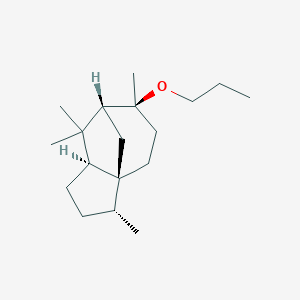
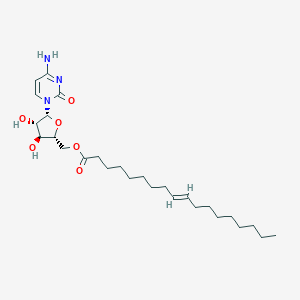
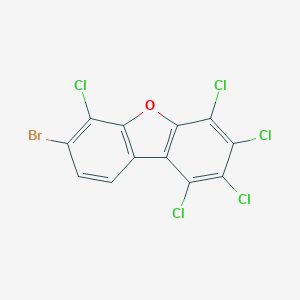
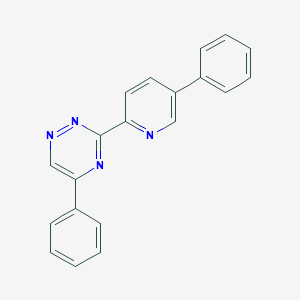
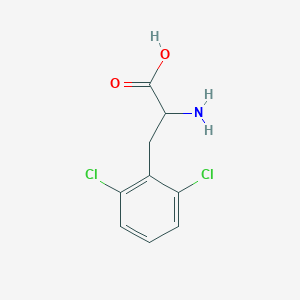
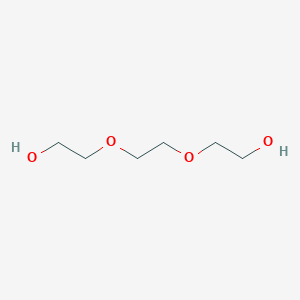
![[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B9615.png)
